1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride
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Overview
Description
1-(3-Aminoazetidin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Medicinal Intermediates
A study by Cui‐Feng Yang (2009) discussed the synthesis of medicinal intermediates such as 1-(diphenylmethyl)-3-aminoazetidine and 1-(diphenylmethyl)-3-(aminomethyl)-3-azetidinol. These compounds were synthesized from 1-(diphenylmethyl)-3-hydroxyazetidin through a series of chemical reactions, including substitution, azido reaction, oxidation, cyanidation, and reduction. The structural characterization was confirmed by 1H NMR, indicating their potential as intermediates for further pharmaceutical development Yang, 2009.
Novel Antibacterial Agents
Kuramoto et al. (2003) designed and synthesized a novel antibacterial agent, incorporating an aminophenyl group as a new N-1 substituent, resulting in compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. One of the synthesized compounds was notably more effective than existing drugs against resistant strains of bacteria. The study highlighted the importance of the structural orientation and the steric hindrance of substituents for antibacterial activity Kuramoto et al., 2003.
Antifungal Activity
Lima-Neto et al. (2012) explored the synthesis of 1,2,3-triazole derivatives and evaluated their in vitro antifungal efficacy against Candida strains. This study demonstrated the potential of certain triazole derivatives, especially those with halogen substituents, in exhibiting significant antifungal properties. The findings suggest avenues for future drug development targeting fungal infections Lima-Neto et al., 2012.
Pharmacological Potential
Another study by Kumar et al. (2017) involved the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were synthesized starting from 2-acetylfuran and evaluated for antidepressant and antianxiety activities. The study identified compounds with significant potential for treating depression and anxiety disorders Kumar et al., 2017.
Safety and Hazards
This compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-2-6(9)8-3-5(7)4-8;/h5H,2-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOMUAZMGKECFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230804-31-4 |
Source
|
Record name | 1-(3-aminoazetidin-1-yl)propan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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